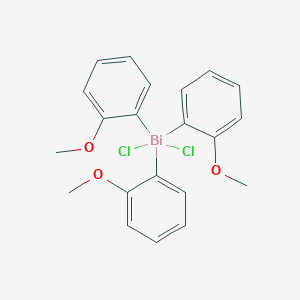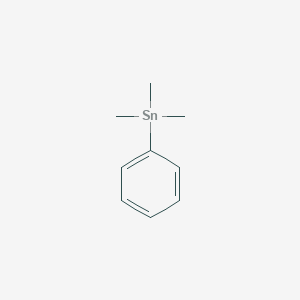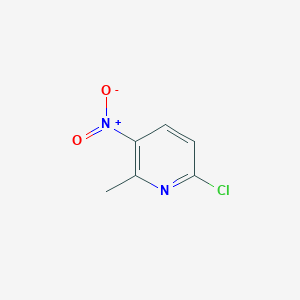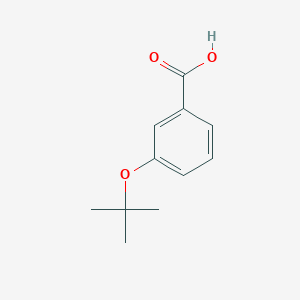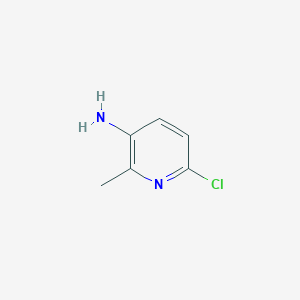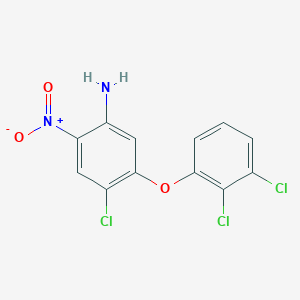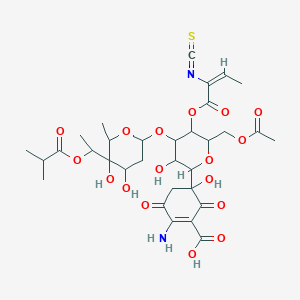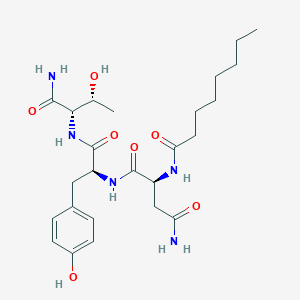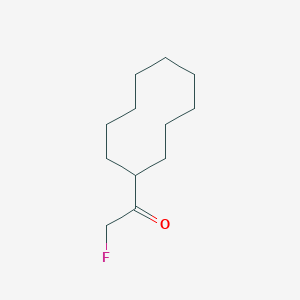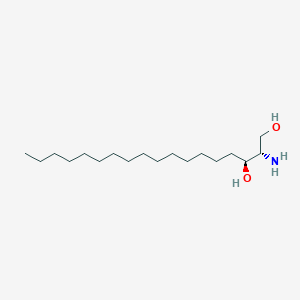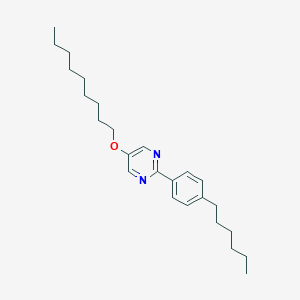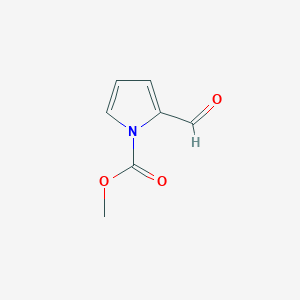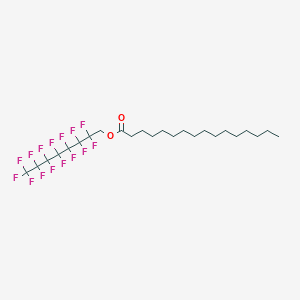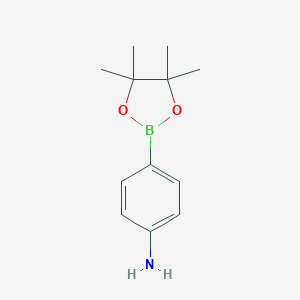![molecular formula C10H16O B048126 7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI) CAS No. 119479-37-7](/img/structure/B48126.png)
7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI), also known as limonene oxide, is a cyclic terpene oxide that is commonly found in essential oils of citrus fruits. It has been widely studied for its various biological and pharmacological properties, including its potential as an anti-cancer agent.
Mécanisme D'action
The mechanism of action of 7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI) oxide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. It may also induce apoptosis by activating certain proteins that are involved in this process.
Effets Biochimiques Et Physiologiques
Limonene oxide has been found to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes involved in inflammation and oxidative stress. It has also been shown to have a positive effect on lipid metabolism, reducing cholesterol levels and improving insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI) oxide in lab experiments is its relatively low toxicity compared to other anti-cancer agents. However, its low solubility in water can make it difficult to work with in certain experimental settings.
Orientations Futures
Future research on 7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI) oxide could focus on its potential as a treatment for other types of cancer, as well as its effects on other physiological systems such as the immune system and the nervous system. Additionally, further studies could investigate the optimal dosage and delivery methods for this compound, as well as its potential interactions with other drugs and supplements.
Méthodes De Synthèse
Limonene oxide can be synthesized through the epoxidation of 7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI), which is a major component of citrus essential oils. The most commonly used method for this synthesis is the reaction of 7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI) with a peracid, such as m-chloroperbenzoic acid, in the presence of a catalyst.
Applications De Recherche Scientifique
Limonene oxide has been studied for its potential as an anti-cancer agent, particularly in the treatment of breast cancer. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in vitro. Additionally, it has been found to have anti-inflammatory and antioxidant properties, making it a potential treatment for chronic diseases such as arthritis and cardiovascular disease.
Propriétés
Numéro CAS |
119479-37-7 |
|---|---|
Nom du produit |
7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI) |
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
(1R,6S)-1-methyl-4-propan-2-yl-7-oxabicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h4,7,9H,5-6H2,1-3H3/t9-,10+/m0/s1 |
Clé InChI |
JVQQTQFGLBPBSV-VHSXEESVSA-N |
SMILES isomérique |
CC(C)C1=CC[C@@]2([C@H](C1)O2)C |
SMILES |
CC(C)C1=CCC2(C(C1)O2)C |
SMILES canonique |
CC(C)C1=CCC2(C(C1)O2)C |
Synonymes |
7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



